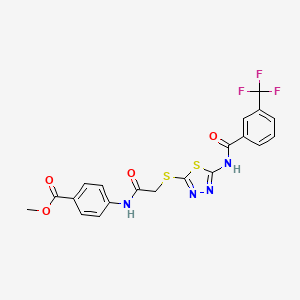

Methyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethyl groups are often used in medicinal chemistry due to their ability to improve the metabolic stability and bioavailability of drug molecules . They are typically introduced into molecules through a variety of synthetic methods .

Molecular Structure Analysis

The molecular structure of compounds with trifluoromethyl groups can be quite complex. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound, which can affect its physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Fluorescence Studies and Theoretical Insights

Spectroscopic and Theoretical Studies of Fluorescence Effects : Thiadiazole compounds have been investigated for their interesting fluorescence properties. Studies on 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and its analogs have shown dual fluorescence effects influenced by molecular aggregation, concentration changes, and pH levels. These properties could have implications for bio-imaging and sensor applications. Density functional theory (DFT) modeling provides hypotheses on the microscopic origins of these phenomena, indicating potential for further exploration in materials science and chemical sensing (Matwijczuk et al., 2018).

Synthesis and Transformation Studies

Synthesis of 1,3,5-Disubstituted 1-Aminocyanurates : The transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into 1,3,5-triazine-2,4,6-trione derivatives under specific conditions highlights the versatility of thiadiazole compounds in synthesizing complex heterocycles. These transformations could be relevant in the development of new chemical entities for pharmaceuticals and agrochemicals (Chau et al., 1997).

Anticancer Evaluation and Molecular Docking

Microwave-Assisted Synthesis and Anticancer Evaluation : Thiadiazole derivatives have been synthesized and evaluated for their anticancer activity. Schiff’s bases containing thiadiazole and benzamide groups showed promising activity against various cancer cell lines. Molecular docking studies provide insights into the mechanisms of action, suggesting these compounds as potential leads for anticancer drug development (Tiwari et al., 2017).

Aggregation and Solvent Effects

Effects of Solvent on Molecular Aggregation : The study of thiadiazole derivatives in different solvents revealed the impact of molecular aggregation on fluorescence properties. These findings contribute to our understanding of how thiadiazole compounds interact with their environment, which is crucial for designing fluorescence-based sensors and probes (Matwijczuk et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[[2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N4O4S2/c1-31-17(30)11-5-7-14(8-6-11)24-15(28)10-32-19-27-26-18(33-19)25-16(29)12-3-2-4-13(9-12)20(21,22)23/h2-9H,10H2,1H3,(H,24,28)(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGPNNCLCHNCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2750624.png)

![N,N-diethyl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2750627.png)

![1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B2750631.png)

![N~6~-cycloheptyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2750632.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750635.png)

![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)

![5-[(3-methylbutanoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/structure/B2750644.png)

![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline](/img/structure/B2750647.png)